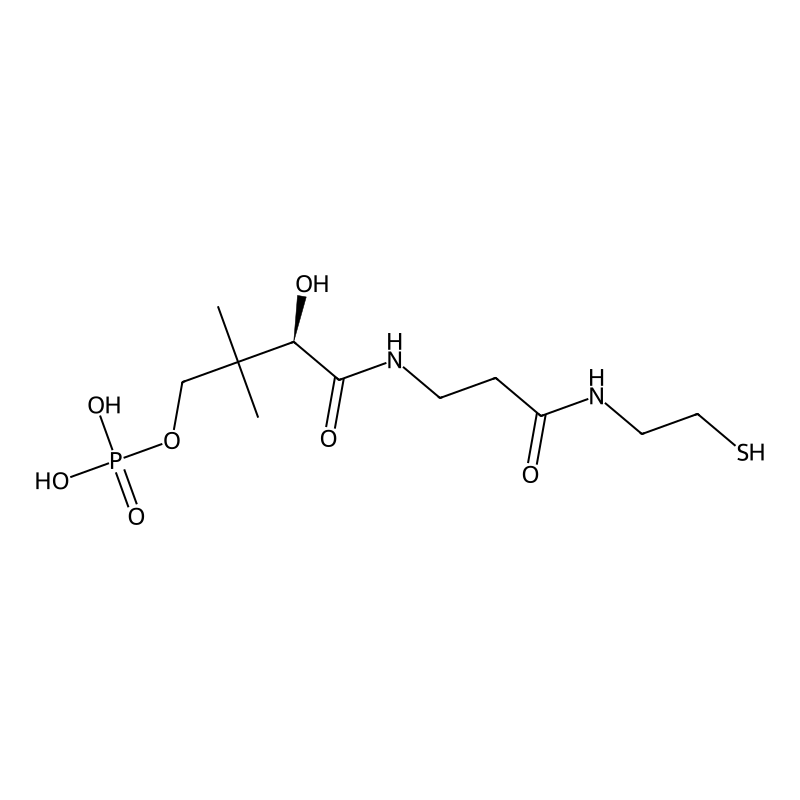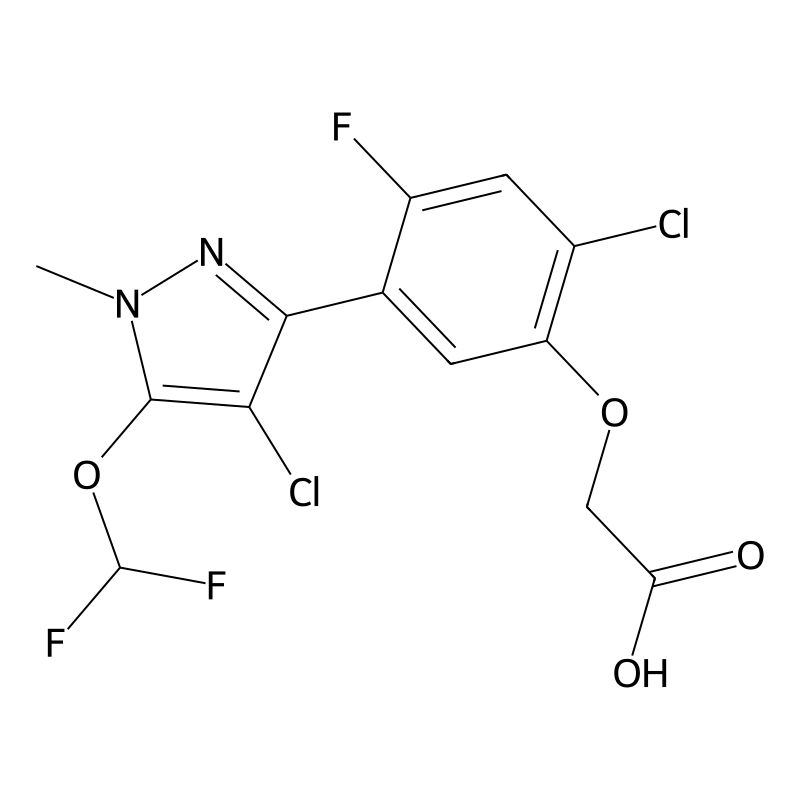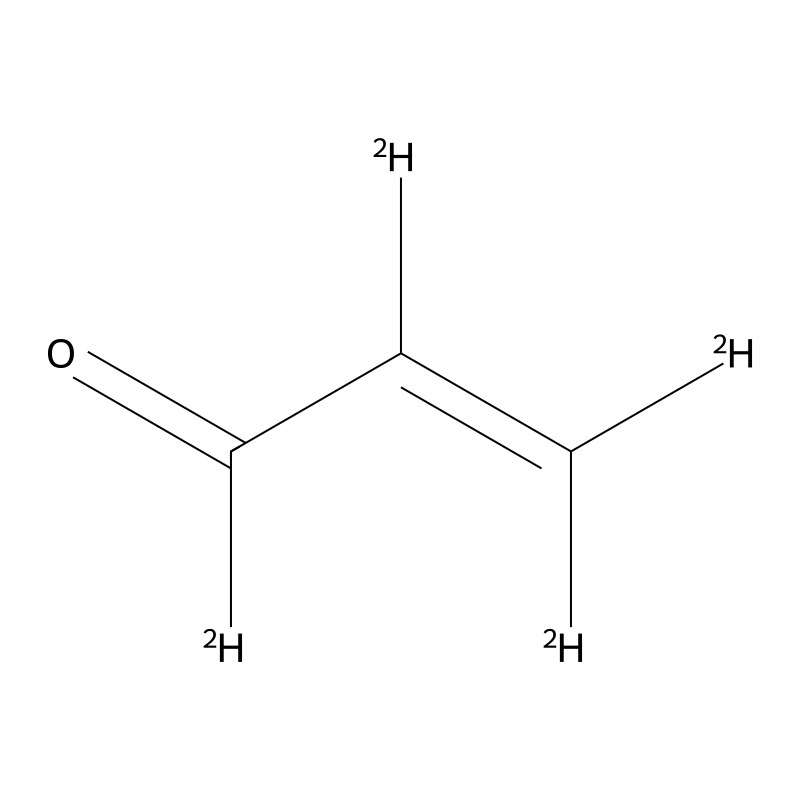4-(2-Nitroprop-1-enyl)benzene-1,2-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Limited Availability:
Structural Features:
Despite the lack of specific research applications, we can analyze the compound's structure to identify potential areas of scientific interest. 4-nitrostyrenediol possesses several interesting functional groups:
- Benzene-1,2-diol (catechol): This group is known for its antioxidant properties and ability to chelate metals [].
- Nitro group (NO2): This electron-withdrawing group can influence the reactivity of the molecule and may be useful in studies related to electron transfer processes.
- Prop-1-enyl group: The presence of a double bond and a terminal alkene functionality introduces possibilities for further chemical modifications or conjugation with other molecules.
Theoretical Applications:
Based on the identified functional groups, here are some theoretical areas where 4-nitrostyrenediol could be explored in scientific research:
- Material Science: The catechol group's ability to chelate metals suggests potential applications in the design of new coordination polymers or metal-organic frameworks [].
- Medicinal Chemistry: The combination of the nitro group and the catechol moiety might be of interest for investigating new enzyme inhibitors or molecules with antioxidant and potential therapeutic properties [, ].
- Organic Synthesis: The presence of the alkene moiety could be useful for further functionalization of the molecule, creating new building blocks for organic synthesis [].
4-(2-Nitroprop-1-enyl)benzene-1,2-diol is a chemical compound characterized by the presence of a nitropropene moiety and a diol functional group. Its molecular formula is , and it has a molecular weight of approximately 196.21 g/mol. The compound features a phenolic structure, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and material science .
- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives, which may exhibit different biological activities.
- Reduction: The nitro group can be reduced to an amino group, leading to the formation of various functionalized products.
- Substitution Reactions: The hydroxyl groups on the benzene ring can participate in substitution reactions, resulting in the formation of ethers or esters.
Research indicates that compounds containing methoxyphenolic structures, like 4-(2-Nitroprop-1-enyl)benzene-1,2-diol, often exhibit significant biological activities. These may include antioxidant properties, anti-inflammatory effects, and potential anticancer activities. The specific biological effects of this compound are still under investigation, but its structural features suggest it may interact with various biological targets .
The synthesis of 4-(2-Nitroprop-1-enyl)benzene-1,2-diol can be achieved through several methods:
- Nitration and Condensation: A common synthetic route involves the nitration of a methoxy-substituted phenol followed by a condensation reaction with a nitroalkene. This process typically requires strong acids or bases to facilitate the reactions.
- Baylis-Hillman Reaction: Another method utilizes Baylis-Hillman chlorides in the presence of potassium carbonate and hydroquinone to yield the desired product .
- Knoevenagel Condensation: This reaction involves the interaction of benzaldehyde with nitroethane using a basic catalyst, leading to the formation of nitrostyrene derivatives that can be further processed into diols .
4-(2-Nitroprop-1-enyl)benzene-1,2-diol has potential applications in:
- Medicinal Chemistry: Its unique structure may allow for the development of new therapeutic agents targeting various diseases.
- Material Science: The compound could be used in the synthesis of polymers or other materials due to its reactive functional groups.
- Biological Research: As a subject for biological screening, it may help elucidate mechanisms of action for related compounds .
Interaction studies involving 4-(2-Nitroprop-1-enyl)benzene-1,2-diol are crucial for understanding its biological effects and potential therapeutic uses. These studies typically focus on:
- Cellular Interactions: Investigating how the compound interacts with cellular receptors or enzymes.
- Molecular Docking Studies: Computational studies may predict how this compound binds to specific biological targets.
- In Vivo Studies: Animal models may be employed to assess pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 4-(2-Nitroprop-1-enyl)benzene-1,2-diol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methoxyphenol | Contains a methoxy group | Exhibits strong antioxidant properties |
| Phenyl-2-nitropropene | Nitro group attached to phenyl | Precursor in the synthesis of amphetamines |
| 4-Nitrophenol | Nitro group on phenolic ring | Known for its antibacterial properties |
| 3-Methoxy-2-nitropropene | Methoxy and nitro groups | Used in various organic synthesis applications |
4-(2-Nitroprop-1-enyl)benzene-1,2-diol is unique due to its combination of both nitro and diol functionalities, which may influence its reactivity and biological activity compared to these similar compounds .








